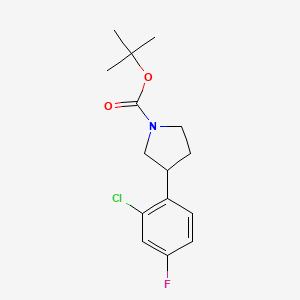

1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine

描述

1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine is a Boc-protected pyrrolidine derivative featuring a 2-chloro-4-fluorophenyl substituent at the 3-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly as a precursor for developing ligands targeting G-protein-coupled receptors (GPCRs) such as the melanocortin-4 receptor (MC4R), where pyrrolidine derivatives are known modulators .

属性

分子式 |

C15H19ClFNO2 |

|---|---|

分子量 |

299.77 g/mol |

IUPAC 名称 |

tert-butyl 3-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9H2,1-3H3 |

InChI 键 |

LOYUTELXUPABHV-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)F)Cl |

产品来源 |

United States |

准备方法

Preparation Methods of 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine

General Synthetic Strategy

The synthesis of 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine generally follows a pathway involving:

- Construction or functionalization of the pyrrolidine ring with the appropriate aryl substituent.

- Introduction of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom.

- Purification and characterization of the final product.

The key challenges include selective substitution at the 3-position of pyrrolidine and maintaining the integrity of the halogenated aromatic ring.

Synthetic Routes and Detailed Procedures

Route via Reductive Amination and Boc Protection (Literature Example)

A common approach involves the reductive amination of a 3-pyrrolidinyl intermediate bearing the 2-chloro-4-fluorophenyl group, followed by Boc protection of the secondary amine:

- Starting from 3-pyrrolidinyl intermediates, the Boc protecting group can be introduced using di-tert-butyl dicarbonate under mild basic conditions.

- Reductive amination is performed using aromatic aldehydes corresponding to the 2-chloro-4-fluorophenyl moiety and a reducing agent such as sodium triacetoxyborohydride.

- Typical solvents include tetrahydrofuran or dichloromethane.

- Reaction times range from several hours to overnight at room temperature.

- Yields for Boc-protected pyrrolidines are generally good, often exceeding 70%.

This method is supported by synthetic protocols reported in the literature for related pyrrolidine derivatives, where Boc deprotection and further functionalization were also demonstrated.

Four-Step Process from Epichlorohydrin (Patent CN102249971A)

A robust industrially scalable method involves a four-step synthesis starting from epichlorohydrin, sodium cyanide, sodium borohydride, boron trifluoride etherate, and di-tert-butyl dicarbonate:

| Step | Reaction Description | Reagents/Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Ring opening of epichlorohydrin with sodium cyanide and sulfuric acid to form 4-chloro-3-hydroxy-butyronitrile | Epichlorohydrin, NaCN, H2SO4 | Intermediate |

| 2 | Reduction and cyclization of 4-chloro-3-hydroxy-butyronitrile with NaBH4 and BF3·OEt2, followed by sodium carbonate treatment to obtain 3-hydroxypyrrolidine | NaBH4, BF3·OEt2, Na2CO3, THF, reflux | Total three-step yield: 87–89% |

| 3 | Boc protection of 3-hydroxypyrrolidine with di-tert-butyl dicarbonate | (Boc)2O, THF, room temperature | Product purity >95% |

| 4 | Extraction, distillation, and crystallization to isolate 1-N-Boc-3-hydroxypyrrolidine | Chloroform extraction, petroleum ether crystallization | Final purity >95% |

This process is notable for its high overall yield (87–89%) and product purity (above 95%), making it suitable for large-scale synthesis.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

In some synthetic schemes, palladium-catalyzed cross-coupling reactions are employed to install the 2-chloro-4-fluorophenyl group onto the pyrrolidine ring:

- Starting from a 3-halopyrrolidine intermediate, Suzuki or Buchwald-Hartwig coupling with the corresponding aryl boronic acid or aryl halide is performed.

- Catalysts such as Pd2(dba)3 with ligands like SPhos are used.

- Bases include sodium carbonate or cesium carbonate.

- Typical reaction temperatures are 80–90 °C with reaction times of 12–18 hours.

- Yields for these coupling steps are moderate to good (50–70%).

This method allows for late-stage diversification of the pyrrolidine scaffold with various aryl substituents, including halogenated phenyl groups.

Data Tables Summarizing Key Preparation Parameters

| Method/Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Product Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Epichlorohydrin ring opening | Epichlorohydrin, NaCN, H2SO4 | Not specified | Ambient | Intermediate | - | Formation of 4-chloro-3-hydroxy-butyronitrile |

| Reduction & cyclization | NaBH4, BF3·OEt2, Na2CO3, THF | 6 h reflux + 12 h reflux | 80 °C reflux | 87–89 (overall 3 steps) | >95 | Industrial scale, high yield |

| Boc protection | Di-tert-butyl dicarbonate, THF | 3 h | Room temp | Included in overall yield | >95 | Final isolation by crystallization |

| Pd-catalyzed coupling | Pd2(dba)3, SPhos, Na2CO3 | 18 h | 85–90 °C | 50–70 | - | For aryl substitution on pyrrolidine |

| Reductive amination | Aromatic aldehyde, NaBH(OAc)3, AcOH, THF | 24 h | Room temp | >70 | - | Alternative route for N-functionalized pyrrolidines |

Research Outcomes and Analytical Data

- The four-step process from epichlorohydrin to 1-N-Boc-3-hydroxypyrrolidine achieves high purity (>95%) and high yield (87–89%), demonstrating its suitability for industrial application.

- Reductive amination followed by Boc protection yields N-Boc-protected pyrrolidines in good yields, enabling further functionalization.

- Pd-catalyzed cross-coupling methods provide a versatile tool for introducing the 2-chloro-4-fluorophenyl substituent, although yields can be moderate and reaction times long.

- Purification typically involves extraction, drying, evaporation, and crystallization steps to ensure product quality.

- Analytical techniques such as NMR, HPLC, and melting point determination confirm the structure and purity of the synthesized compound.

化学反应分析

Types of Reactions

1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidones or reduction to form substituted pyrrolidines.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Substituted phenylpyrrolidines with various functional groups.

Deprotection: Free amine derivatives of pyrrolidine.

Oxidation: Pyrrolidones and other oxidized derivatives.

Reduction: Reduced pyrrolidine derivatives.

科学研究应用

1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological activity of pyrrolidine derivatives is highly sensitive to substituent position and electronic properties. Below is a comparative analysis:

Table 1: Comparison of Key Pyrrolidine Derivatives

Key Observations :

- Chloro vs. Fluoro Substitution : The 4-chlorophenyl analog (Table 1) exhibits superior MC4R affinity compared to fluoro-substituted derivatives, likely due to stronger halogen bonding interactions .

- Steric Effects : The 2-chloro-4-fluorophenyl group in the target compound introduces ortho-substitution steric hindrance, which may reduce receptor binding compared to para-substituted analogs (e.g., 4-chlorophenyl) .

- Boc Group Impact: The Boc protection increases molecular weight (~299 vs.

Stereochemical Considerations

Stereochemistry profoundly influences activity in pyrrolidine derivatives:

Pharmacological Potential

- MC4R Modulation: The 4-chlorophenyl analog (Table 1) demonstrates nanomolar potency at MC4R, suggesting that the target compound’s 2-chloro-4-fluorophenyl group could be optimized for selective antagonism or agonism .

生物活性

1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It features a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a phenyl moiety substituted with chlorine and fluorine atoms. This unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHClFNO\

- Molecular Weight : Approximately 303.77 g/mol

- Structural Features : The presence of the Boc group serves as a protective moiety, facilitating further chemical modifications. The chlorine and fluorine substituents contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine has been investigated in various studies, particularly focusing on its potential therapeutic applications. Compounds with similar scaffolds have shown promise in targeting diseases such as cancer, viral infections, and neurological disorders.

1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine exhibits biological activity through:

- Inhibition of Viral Proteins : Similar pyrrolidine derivatives have been reported to inhibit viral replication by binding to specific viral proteins, particularly in the context of hepatitis B virus.

- Modulation of Neurotransmitter Receptors : Some studies suggest that pyrrolidine derivatives can act as modulators of serotonin receptors, which may have implications for treating anxiety and depression .

Comparative Analysis

To understand the unique properties of 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine, it is useful to compare it with other related compounds. The table below summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Boc-3-(2-bromo-4-fluorophenyl)pyrrolidine | Bromine instead of chlorine | Different halogen substitution affects reactivity |

| 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine | Chlorine at a different position | Variation in electronic properties due to position |

| 1-Boc-3-(2-bromo-4-fluorophenyl)pyrrolidine | Bromine at another position | Differences in binding interactions due to halogen type |

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrolidine derivatives, including those structurally similar to 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine:

- Antiviral Activity : Research indicates that certain pyrrolidine derivatives can effectively inhibit hepatitis B virus replication by targeting viral proteins.

- Neuropharmacological Effects : Compounds with similar structures have shown potential in modulating serotonin receptors, suggesting possible applications in treating mood disorders such as depression and anxiety .

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that certain pyrrolidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . For example, IC values for related compounds ranged from sub-micromolar concentrations to several micromolar concentrations against different cancer cell lines.

常见问题

Q. Optimization Tips :

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl introduction .

- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions like over-alkylation.

- Reaction Monitoring : TLC or HPLC-MS ensures intermediate purity before proceeding to subsequent steps .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) when characterizing this compound?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., conformational flexibility) or crystal packing anomalies. To resolve discrepancies:

Complementary Techniques :

- VT-NMR : Variable-temperature NMR identifies dynamic processes (e.g., ring puckering) that obscure proton splitting .

- X-ray Crystallography : Use SHELX or WinGX to determine the solid-state structure and compare bond lengths/angles with DFT-optimized gas-phase geometries .

Validation : Cross-reference with IR (for functional groups) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Example : A 2024 study on similar pyrrolidine derivatives found that NMR-determined dihedral angles deviated by 5–10° from X-ray data due to solvent-induced conformational changes .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₂ groups) and 2D experiments (COSY, HSQC). The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while aromatic protons (2-chloro-4-fluorophenyl) show splitting patterns consistent with para-substitution .

- IR Spectroscopy : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ and aryl C-Cl/F vibrations at 600–800 cm⁻¹ .

- Mass Spectrometry : ESI-HRMS provides exact mass verification (e.g., C₁₆H₂₀ClFNO₂: expected [M+H]⁺ = 336.1164) .

Advanced: What computational methods are used to predict the compound's reactivity or interactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in reactions (e.g., electrophilic substitution on the aryl ring).

Molecular Docking : Simulate binding to biological targets (e.g., GPCRs) using AutoDock Vina, focusing on halogen bonding between Cl/F and receptor residues .

MD Simulations : Analyze solvation effects on conformational stability (e.g., water vs. DMSO) using GROMACS .

Case Study : A 2025 study on a related trifluoromethylphenyl-pyrrolidine used DFT to explain enhanced binding affinity via fluorine-mediated hydrophobic interactions .

Basic: How does the Boc group influence the compound's stability and reactivity in subsequent reactions?

Methodological Answer:

- Stability : The Boc group protects the pyrrolidine amine from oxidation and nucleophilic attack, enabling selective functionalization of other sites (e.g., aryl halide cross-coupling) .

- Deprotection : Treat with TFA (20% in DCM) or HCl/dioxane to regenerate the free amine for further derivatization .

Caution : Prolonged exposure to acidic conditions may cleave the pyrrolidine ring in sterically strained derivatives.

Advanced: What strategies are effective for separating enantiomers of this compound, given its stereochemistry?

Methodological Answer:

Chiral HPLC : Use a Chiralpak IA column with hexane/IPA (90:10) to resolve enantiomers. Monitor elution with polarimetric detection .

Diastereomeric Salt Formation : React with (-)-CSA (camphorsulfonic acid) in EtOAc; preferential crystallization isolates the desired enantiomer .

Kinetic Resolution : Employ lipase-catalyzed acyl transfer (e.g., CAL-B) to selectively modify one enantiomer .

Example : A 2024 study achieved >99% ee for a similar Boc-protected pyrrolidine using Chiralpak AD-H and 0.1% DEA modifier .

Basic: What are the common impurities formed during synthesis, and how are they identified?

Methodological Answer:

- Impurities :

- De-Boc Byproduct : Resulting from incomplete protection (detected via LC-MS as [M+H]⁺ = 238.08).

- Di-substituted Isomer : Arises from over-alkylation; identified by ¹H NMR (extra aryl protons) .

- Analysis :

Advanced: How does the substitution pattern on the phenyl ring affect the compound's biological activity?

Methodological Answer:

- Electron-Withdrawing Effects : The 2-Cl-4-F substitution enhances electrophilicity, improving interactions with target enzymes (e.g., kinases) via halogen bonding .

- SAR Studies :

- Fluorine Position : 4-F substitution increases metabolic stability compared to 3-F analogs .

- Chlorine Role : 2-Cl improves membrane permeability by modulating logP (experimental logP = 2.8 vs. 2.1 for non-chlorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。